2,4-Difluoro-1-(4-nitrophenoxy)benzene
Description
Overview of the Chemical Class and its Role in Organic Chemistry
Fluorinated diaryl ethers are a subclass of organofluorine compounds characterized by two aromatic rings linked by an ether oxygen, with at least one fluorine atom attached to one of the rings. The carbon-fluorine bond is one of the strongest in organic chemistry, lending these compounds high thermal and chemical stability. This stability, combined with the unique electronic properties conferred by fluorine, makes these compounds valuable in various fields. pearson.com
The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is of particular interest in the development of pharmaceuticals and agrochemicals. pearson.com Fluorinated ethers, in general, have found applications as coolants, materials for "fluorine" biphasic catalysis, and components in biomedical designs. acs.org
The synthesis of diaryl ethers is primarily achieved through two major reaction types: the Ullmann condensation and nucleophilic aromatic substitution (SNAr). pearson.comsynarchive.comwikipedia.orgmasterorganicchemistry.com The Ullmann condensation typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. synarchive.comwikipedia.org Nucleophilic aromatic substitution is another cornerstone method, where a phenoxide displaces a leaving group (often a halogen) on an electron-deficient aromatic ring. acs.orgmasterorganicchemistry.com For an SNAr reaction to proceed effectively, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group. masterorganicchemistry.comstanford.edu
Structural Characteristics of 2,4-Difluoro-1-(4-nitrophenoxy)benzene
The compound this compound consists of a 2,4-difluorobenzene ring as the parent structure. A 4-nitrophenoxy group is attached as a substituent at the C-1 position of this ring. This structure comprises two benzene (B151609) rings connected by an ether linkage. One ring is substituted with two fluorine atoms at positions 2 and 4, and the other ring is substituted with a nitro group at the para-position (position 4).
| Property | Value |
|---|---|
| Molecular Formula | C12H7F2NO3 |
| Molecular Weight | 263.19 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
The synthesis of this compound would likely proceed via a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution. wikipedia.orgacs.org A plausible Ullmann route would involve the reaction between 4-nitrophenol (B140041) and 1-bromo-2,4-difluorobenzene (B57218) or 1-chloro-2,4-difluorobenzene (B74516) in the presence of a copper catalyst and a base. acs.orgorganic-chemistry.orgnih.gov Alternatively, an SNAr reaction could be envisioned, although the 2,4-difluorobenzene ring is not strongly activated towards nucleophilic attack on its own.
Current Research Landscape and Gaps Pertaining to the Compound
A review of the current scientific literature reveals a significant gap in research specifically concerning this compound. There are no extensive studies detailing its synthesis, characterization, or application. Its existence is largely theoretical, based on the principles of organic synthesis and the known reactivity of related compounds.
The research landscape is instead populated by studies on its potential precursors and structural analogues. One of the most relevant precursors is 2,4-Difluoronitrobenzene (B147775), a well-characterized chemical intermediate. sigmaaldrich.comchemicalbook.comcdhfinechemical.com This compound is known to undergo nucleophilic aromatic substitution and is used in the synthesis of various molecules, including pharmaceuticals and agrochemicals. chemicalbook.com However, the reaction of 2,4-difluoronitrobenzene with 4-nitrophenoxide would lead to isomers such as 2-fluoro-4-(4-nitrophenoxy)-1-nitrobenzene or 4-fluoro-2-(4-nitrophenoxy)-1-nitrobenzene, not the title compound.
The absence of dedicated research on this compound presents an opportunity for future investigation. Such research would involve developing a definitive synthetic pathway, performing complete spectroscopic and physical characterization, and exploring its potential utility as a building block in medicinal chemistry or materials science, leveraging the known benefits of the fluorinated diaryl ether scaffold.
For context, the properties of the closely related and well-documented precursor, 2,4-Difluoronitrobenzene, are provided below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 446-35-5 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C6H3F2NO2 | sigmaaldrich.comcdhfinechemical.com |
| Molecular Weight | 159.09 g/mol | sigmaaldrich.comcdhfinechemical.com |
| Appearance | Light yellow to brown clear liquid | chemicalbook.com |
| Melting Point | 9-10 °C | sigmaaldrich.comchemicalbook.com |
| Boiling Point | 203-204 °C | sigmaaldrich.comchemicalbook.com |
| Density | 1.451 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.511 | sigmaaldrich.comchemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
28280-37-7 |
|---|---|
Molecular Formula |
C12H7F2NO3 |
Molecular Weight |
251.18 g/mol |
IUPAC Name |
2,4-difluoro-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7F2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H |
InChI Key |
BEVUWKGENAGXJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)F)F |
Other CAS No. |
28280-37-7 |
Origin of Product |
United States |
Mechanistic Investigations of Aryl Ether Bond Formation and Subsequent Reactions
Detailed Reaction Pathways for Formation of the Phenoxy Linkage
The formation of the ether linkage in 2,4-Difluoro-1-(4-nitrophenoxy)benzene proceeds through a well-established addition-elimination mechanism, characteristic of SNAr reactions. mdpi.comresearchgate.net This multi-step pathway is necessary because, unlike aliphatic SN2 reactions, a direct backside attack is sterically hindered by the benzene (B151609) ring. nih.gov The reaction is initiated by the attack of the 4-nitrophenoxide nucleophile on the electron-deficient aromatic ring.
The susceptibility of an aromatic ring to nucleophilic attack is contingent upon the presence of strong electron-withdrawing groups. nih.gov In the case of 1,2,4-trifluoronitrobenzene, the nitro group (NO₂) is a powerful activating group. It significantly reduces the electron density of the benzene ring through both inductive and resonance effects, making the ring carbons electrophilic.
The resonance effect is particularly significant when the nitro group is positioned ortho or para to the site of nucleophilic attack. nih.gov This positioning allows the negative charge that develops in the intermediate to be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. The fluorine atoms also contribute to the activation of the ring. Due to their high electronegativity, they exert a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the ring carbons to which they are attached. nih.gov In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy intermediate. mdpi.com The strong electron-withdrawing nature of fluorine increases the partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov
The SNAr mechanism involves the formation of a distinct, negatively charged intermediate known as a Meisenheimer complex. nih.gov This complex is a resonance-stabilized, non-aromatic cyclohexadienyl anion. The formation of this intermediate is the rate-determining step of the reaction.
In the synthesis of this compound from 1,2,4-trifluoronitrobenzene and 4-nitrophenol (B140041) (in the presence of a base to form the phenoxide), the 4-nitrophenoxide ion attacks the carbon atom at the 1-position of the trifluoronitrobenzene ring. This attack is directed to the para position relative to the nitro group, leading to the formation of a Meisenheimer complex where the negative charge is effectively delocalized across the ring and onto the nitro group. The stability of this intermediate is the key to the facility of the SNAr reaction. Following its formation, the Meisenheimer complex rapidly rearomatizes by expelling the fluoride (B91410) ion from the 1-position, yielding the final product.
The structure of the Meisenheimer complex can be represented by several resonance contributors, which illustrate the delocalization of the negative charge. This delocalization is most effective when the activating groups are at the ortho and para positions relative to the point of nucleophilic attack.
Kinetic and Thermodynamic Aspects of Substitution Reactions
The rate of formation of this compound is influenced by several factors, including the nature of the nucleophile and the reaction solvent. Kinetic studies of analogous systems provide valuable insights into these relationships.
A Brønsted-type analysis is a powerful tool for investigating the relationship between the basicity of a nucleophile and its reactivity in a given reaction. The Brønsted equation, log(k) = β_nuc * pKa + C, relates the logarithm of the rate constant (k) to the pKa of the conjugate acid of the nucleophile. The Brønsted coefficient, β_nuc, provides information about the degree of bond formation in the transition state of the rate-determining step.
A linear Brønsted relationship over a wide range of nucleophile pKa values suggests that the reaction proceeds through a consistent mechanism, typically the rate-limiting formation of the Meisenheimer complex. nih.gov
Table 1: Representative Brønsted and Hammett Parameters for an Analogous SNAr Reaction Data from the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with piperidine (B6355638) in MeCN. nih.gov
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |
| β_nuc | 1.10 | 0.85 |
| ρ_Y | 1.85 | 0.73 |
| r | 0.27 | 0.23 |
ρ_Y is the Hammett coefficient related to the substituent on the phenoxy leaving group, and r is the Yukawa-Tsuno parameter.
The choice of solvent can have a profound impact on the kinetics of SNAr reactions. The solvent's polarity, hydrogen-bonding ability, and capacity to solvate the reactants and intermediates all play a role. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used for SNAr reactions because they are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in various aprotic solvents have shown that the reaction rate is sensitive to the solvent environment. researchgate.net In non-polar, non-hydrogen-bond-donating solvents, the reaction often exhibits base catalysis, where a second molecule of the amine assists in the removal of the proton in the transition state. researchgate.net However, in hydrogen-bond donor (HBD) solvents, this base catalysis is less significant or absent because the solvent itself can stabilize the departing fluoride ion. researchgate.net This suggests that in HBD solvents, the formation of the Meisenheimer complex is the rate-determining step, while in non-HBD solvents, the breakdown of the intermediate to form products can be rate-limiting. researchgate.net
Table 2: Illustrative Solvent Effects on the Rate Constant of an Analogous SNAr Reaction Data for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine. researchgate.net
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k_A) (M⁻¹s⁻¹) |
| Toluene | 2.38 | 0.04 |
| Benzene | 2.28 | 0.06 |
| Dioxane | 2.21 | 0.12 |
| Chloroform | 4.81 | 1.48 |
| Acetonitrile | 37.5 | 3.65 |
| Nitromethane | 35.9 | 4.30 |
Potential Secondary Reactions and Byproduct Formation
In the synthesis of this compound, several side reactions can occur, leading to the formation of byproducts. One of the most common side reactions is the substitution at the other fluorine-substituted position. In 1,2,4-trifluoronitrobenzene, the fluorine at the 2-position is ortho to the nitro group and is also activated towards nucleophilic attack. This can lead to the formation of the isomeric product, 1,3-Difluoro-2-(4-nitrophenoxy)benzene. The regioselectivity of the reaction can often be controlled by carefully selecting the reaction conditions, such as temperature and solvent.
Another potential side reaction is vicarious nucleophilic substitution (VNS) of hydrogen. In this type of reaction, a nucleophile attacks a carbon atom bearing a hydrogen atom that is ortho or para to a nitro group. This can occur if the nucleophile has a leaving group attached to its nucleophilic center.
Furthermore, if the starting 4-nitrophenol contains impurities or if the reaction conditions are not well-controlled, other undesired byproducts may form. For example, if water is present in the reaction mixture, hydrolysis of the 1,2,4-trifluoronitrobenzene to form nitrodifluorophenols can occur, which may then compete in the reaction.
Advanced Spectroscopic Characterization of 2,4 Difluoro 1 4 Nitrophenoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
Proton NMR (¹H NMR) for Hydrogen Environment Elucidation
A ¹H NMR spectrum would provide critical information on the number, connectivity, and electronic environment of the hydrogen atoms in 2,4-Difluoro-1-(4-nitrophenoxy)benzene. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to elucidate the substitution pattern on both aromatic rings. However, no experimental ¹H NMR data for this specific compound could be located.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum is essential for analyzing the carbon framework of the molecule. It would reveal the number of unique carbon environments and, through chemical shifts, provide insights into their hybridization and bonding. Couplings between carbon and fluorine atoms (C-F coupling) would present as doublets or more complex multiplets, offering further structural confirmation. magritek.com Specific experimental ¹³C NMR data for this compound is not available in the public domain.
Fluorine-19 NMR (¹⁹F NMR) for Fluoro Substituent Analysis
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a highly informative technique. wikipedia.org The ¹⁹F NMR spectrum provides a large chemical shift range, making it very sensitive to the local electronic environment of each fluorine atom. wikipedia.orgcolorado.edu The chemical shifts and coupling patterns between the two non-equivalent fluorine atoms and with nearby protons would confirm their positions on the benzene (B151609) ring. No published ¹⁹F NMR data for this compound could be retrieved.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Analysis of Characteristic Vibrational Modes (e.g., C-F, C-O-C, Nitro Group)
An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include:
C-F stretching vibrations: Typically found in the 1350-1150 cm⁻¹ region.
Aromatic C-O-C (ether) stretching: Asymmetric and symmetric stretches would appear in the spectrum.
Nitro (NO₂) group stretching: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Aromatic C=C and C-H vibrations: Bands corresponding to the vibrations of the two aromatic rings.
Despite the predictability of these features, no experimental IR spectrum for this compound is available in the searched literature.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Analysis of the fragmentation pattern would reveal characteristic daughter ions, providing further confirmation of the compound's structure. However, no experimental mass spectrometry data for this compound was found in the reviewed sources.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high precision. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₂H₇F₂NO₃. This calculated value serves as a benchmark for experimental HRMS measurements.
The precise measurement of the molecular ion peak in an HRMS spectrum allows for the confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. Although specific experimental HRMS data for this compound is not widely available in public literature, the theoretical monoisotopic mass provides a foundational piece of data for its identification.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₂NO₃ |
| Calculated Monoisotopic Mass | 251.0394 Da |
Fragmentation Pathways and Structural Insights
Mass spectrometry not only provides the molecular weight of a compound but also offers significant structural information through the analysis of its fragmentation patterns. When the molecular ion of this compound is subjected to ionization energy, it undergoes characteristic fragmentation, breaking at its weakest bonds.
The structure of this compound contains two aromatic rings linked by an ether bond, with fluoro and nitro substituents. The most probable fragmentation pathways would involve the cleavage of the ether linkage, which is a common fragmentation site in such molecules. This would lead to the formation of characteristic fragment ions corresponding to the 2,4-difluorophenoxy and 4-nitrophenyl moieties. Further fragmentation of these primary ions can also occur, providing additional structural confirmation. For instance, the loss of the nitro group (NO₂) from the 4-nitrophenyl fragment is a common and expected fragmentation pathway for nitroaromatic compounds. While specific, detailed experimental fragmentation data for this exact compound is scarce, the expected major fragmentation pathways can be predicted based on established principles of mass spectrometry.
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 251 | [C₁₂H₇F₂NO₃]⁺ | Molecular Ion |
| 129 | [C₆H₃F₂O]⁺ | Cleavage of the C-O ether bond |
| 122 | [C₆H₄NO₂]⁺ | Cleavage of the C-O ether bond |
| 93 | [C₆H₄F]⁺ | Loss of CO from the [C₆H₃F₂O]⁺ fragment |
| 76 | [C₆H₄]⁺ | Loss of NO₂ from the [C₆H₄NO₂]⁺ fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound, namely the nitrophenyl and difluorophenyl groups, are expected to give rise to distinct absorption bands.
The electronic spectrum of this compound is anticipated to be dominated by π → π* transitions associated with the aromatic rings. The presence of the nitro group, a strong electron-withdrawing group, and the fluoro groups, which are electron-donating through resonance but electron-withdrawing through induction, will influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). Specifically, the conjugation of the nitro group with the benzene ring is known to cause a bathochromic (red) shift of the absorption bands to longer wavelengths. Detailed experimental UV-Vis data, including specific λₘₐₓ values and molar absorptivity coefficients, are essential for a complete understanding of the electronic structure. However, in the absence of readily available experimental spectra for this compound, a qualitative discussion of the expected transitions is provided.
| Chromophore | Expected Transition Type | Anticipated Wavelength Region |
|---|---|---|
| Nitrophenyl group | π → π | ~250-300 nm |
| Nitrophenyl group | n → π | ~300-350 nm (weak) |
| Difluorophenyl group | π → π* | ~250-280 nm |
Computational Chemistry and Theoretical Investigations of 2,4 Difluoro 1 4 Nitrophenoxy Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For 2,4-Difluoro-1-(4-nitrophenoxy)benzene, the HOMO is expected to be localized primarily on the more electron-rich 2,4-difluorophenoxy moiety, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl group, the electron acceptor. This distribution facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor portion of the molecule upon electronic excitation.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 4-Nitrophenol (B140041) | DFT/B3LYP/6-311+G | -9.23 | -5.47 | 3.76 | researchgate.netresearchgate.net |
| 4-Nitroaniline | DFT/B3LYP/6-31G* | -6.54 | -2.69 | 3.85 | journalirjpac.com |
*This table provides data for related compounds to illustrate typical values.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
In this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the ether oxygen would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings and the areas near the fluorine atoms would show positive potential (blue), indicating sites for potential nucleophilic attack. researchgate.net The MEP analysis of 4-nitrophenol confirms that negative potential sites are concentrated on the electronegative oxygen atoms, while positive regions are found around the hydrogen atoms. researchgate.net
Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. epa.gov
For this compound, key vibrational modes would include:
C-F stretching: These vibrations are typically found in the 1100-1400 cm⁻¹ region.
NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-O-C stretching: The asymmetric stretching of the ether linkage usually appears in the 1200-1270 cm⁻¹ range.
Aromatic C-H stretching: These modes are typically observed above 3000 cm⁻¹.
Computational studies on related molecules like 2,4-difluorophenol (B48109) and nitro-substituted benzenes have shown good agreement between calculated and experimental vibrational frequencies, validating the use of DFT for spectroscopic analysis. researchgate.netscirp.org
Table 2: Illustrative Calculated Vibrational Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | scirp.org |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | scirp.org |
| C-F | Stretch | 1100 - 1400 | scirp.org |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 | General IR Tables |
*This table provides typical frequency ranges for the functional groups present in the target molecule.
Quantum Chemical Approaches to Molecular Properties
Beyond DFT, other quantum chemical methods provide deeper insights into the bonding and electronic properties of molecules.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. q-chem.com This method allows for the quantification of intramolecular and intermolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov
Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) materials. nih.gov NLO materials have applications in technologies like optical switching and frequency conversion. The key parameter for second-order NLO materials is the first hyperpolarizability (β). orientjchem.org
Computational methods can predict the NLO properties by calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov For a molecule to exhibit a significant NLO response, it typically requires a strong electron donor and a strong electron acceptor connected by a π-conjugated system. researchgate.net In this compound, the 2,4-difluorophenoxy group acts as a moderate donor and the 4-nitrophenyl group as a strong acceptor, linked by the ether oxygen which can participate in the π-system. The presence of these groups suggests that the molecule could possess NLO properties. Theoretical calculations on similar push-pull systems, such as p-nitroaniline, have been widely used to understand and predict NLO behavior. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. While specific computational studies on this exact molecule are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of analogous substituted diphenyl ether systems.
The conformation of diaryl ethers is primarily defined by the torsion angles around the C-O-C linkage. For this compound, the key dihedral angles are C1-O-C1'-C6' and C2-C1-O-C1' (see numbering in the compound table below). The rotation around these bonds is not free and is governed by a delicate interplay of steric hindrance between the aromatic rings and electronic effects, such as resonance and intramolecular interactions.
In analogous compounds like 1-Nitro-4-(4-nitrophenoxy)benzene, X-ray crystallography has revealed a twisted, non-planar "V-shape" conformation. nih.gov In one polymorph of this related molecule, the two aromatic rings are inclined to one another by an angle of 56.14°. nih.gov This significant deviation from planarity is a common feature in diaryl ethers, arising from the need to minimize steric repulsion between the ortho-substituents and the opposing ring. For this compound, the fluorine atom at the C2 position is expected to induce a similar, if not more pronounced, twisted conformation due to steric clashes with the 4-nitrophenoxy ring.
A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. readthedocs.iouni-muenchen.deq-chem.com By systematically rotating the C-O-C-C dihedral angle and calculating the energy at each step, a conformational energy profile can be generated. This profile typically reveals the lowest energy (most stable) conformations and the energy barriers for rotation between them. researchgate.net
For this compound, a relaxed PES scan would likely show two primary energy minima corresponding to equivalent "propeller-like" conformations. The transition state between these minima would correspond to a more planar arrangement, which is destabilized by steric hindrance, and a perpendicular arrangement, which is destabilized by the loss of electronic conjugation across the ether linkage. The fluorine and nitro substituents would further modulate the depth and position of these energy wells.
Hypothetical Potential Energy Surface Scan Data for C-O-C-C Dihedral Angle Rotation
The following interactive table illustrates a hypothetical energy profile for the rotation around the C1-O-C1'-C6' dihedral angle, based on general principles of diphenyl ether conformational analysis. The energy values are for illustrative purposes to demonstrate the concept.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (High Energy) |
| 30 | 2.5 | Skewed |
| 60 | 0.0 | Staggered (Energy Minimum) |
| 90 | 1.5 | Perpendicular |
| 120 | 2.5 | Skewed |
| 150 | 4.5 | Nearly Eclipsed |
| 180 | 5.0 | Eclipsed (High Energy) |
Note: This data is illustrative and not from a specific computational study on this compound.
Theoretical Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted using computational methods that evaluate the electronic structure of the molecule. Density Functional Theory (DFT) is a common approach used to calculate various reactivity descriptors, such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electrostatic potential maps. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.
The this compound molecule possesses two aromatic rings with distinct electronic characteristics.
The 2,4-difluorophenyl ring: This ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing fluorine atoms. The fluorine atoms themselves are potential leaving groups in such reactions.
The 4-nitrophenyl ring: This ring is also highly activated towards nucleophilic attack, particularly at the positions ortho and para to the strongly electron-withdrawing nitro group. The nitro group itself is generally stable and not a leaving group. The phenoxy ether linkage provides an additional site for potential cleavage.
Computational studies on related molecules like 2,4-difluoronitrobenzene (B147775) show that they are excellent substrates for sequential SNAr reactions. nih.gov In these reactions, a nucleophile first displaces one of the fluorine atoms. The position of the initial attack is determined by the relative activation provided by the other substituents. In the case of 2,4-difluoronitrobenzene, the fluorine at the 4-position (para to the nitro group) is typically the most reactive towards nucleophiles. By analogy, for the 2,4-difluorophenyl ring in the target molecule, the fluorine at the C4 position is expected to be more susceptible to nucleophilic displacement than the fluorine at the C2 position. The ether linkage at C1 acts as an activating group, further enhancing the electrophilicity of the ring.
The 4-nitrophenoxy ring is also a potential site for nucleophilic attack. The carbon atom at the C4' position, which is para to the ether linkage and meta to the nitro group, and the carbons ortho to the nitro group are the most electron-deficient centers. However, the SNAr reaction on this ring would require the displacement of a hydride ion or the entire phenoxy group, which are generally poor leaving groups under typical SNAr conditions.
Predicted Reactivity and Selectivity
The following table summarizes the predicted reactivity of the different positions in this compound towards a typical nucleophile.
| Ring | Position | Substituent | Predicted Reactivity towards Nucleophiles | Rationale |
| A (Difluorophenyl) | C2 | -F | Moderate | Activated by ether group, but less so than C4. |
| A (Difluorophenyl) | C4 | -F | High | Activated by both the ether group (para) and the other fluorine (ortho). Excellent leaving group. nih.gov |
| B (Nitrophenyl) | C2'/C6' | -H | Low | Activated by the nitro group (ortho), but hydride is a poor leaving group. |
| B (Nitrophenyl) | C3'/C5' | -H | Very Low | Meta to the nitro group, less activated. |
| B (Nitrophenyl) | C4' | -NO2 | Very Low | Site of the nitro group, not a typical site for SNAr. |
Therefore, theoretical considerations suggest that a nucleophilic attack is most likely to occur on the 2,4-difluorophenyl ring, with a high selectivity for the displacement of the fluorine atom at the C4 position.
Structure Reactivity Relationships and Molecular Design Principles
Influence of Fluorine Substitution on Electronic Properties and Molecular Reactivity
The presence of two fluorine atoms on one of the benzene (B151609) rings significantly modulates the electronic properties and reactivity of the molecule. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). In 2,4-Difluoro-1-(4-nitrophenoxy)benzene, the fluorine atoms at positions 2 and 4 pull electron density away from the aromatic ring to which they are attached. This withdrawal of electrons makes the carbon atoms of the ring more electrophilic, or electron-deficient.
Impact of the Nitro Group as an Electron-Withdrawing Activating Group on Reactivity
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. numberanalytics.com Its influence on the reactivity of this compound is profound. The nitro group deactivates the aromatic ring towards electrophilic substitution by pulling electron density away through both the inductive effect and a strong resonance effect (-M effect). vedantu.comquora.com This resonance effect delocalizes the ring's π-electrons onto the oxygen atoms of the nitro group, creating significant partial positive charges at the ortho and para positions of the nitrophenoxy ring. vedantu.comwikipedia.org
Conversely, this strong electron-withdrawing capability makes the nitro group a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex that forms when a nucleophile attacks the aromatic ring. numberanalytics.com In the case of this compound, the nitro group is para to the ether linkage, which in turn activates the other ring for nucleophilic attack, particularly at the positions bearing the fluorine atoms. This dual activation—by both the nitro group and the fluorine atoms themselves—makes the molecule highly reactive towards nucleophiles. The mechanism for such reactions typically follows an addition-elimination pathway. numberanalytics.com
Comparative Analysis of Electronic Effects with Structurally Similar Aryl Ethers
To fully appreciate the specific roles of the fluorine and nitro substituents, it is instructive to compare this compound with structurally related diaryl ethers.
A direct comparison with its chlorinated analogue, 2,4-Dichloro-1-(4-nitrophenoxy)benzene, is particularly revealing. Both fluorine and chlorine are halogens and act as electron-withdrawing groups. However, fluorine is more electronegative than chlorine, resulting in a stronger inductive (-I) effect, which makes the aromatic ring more electron-deficient.
In the context of nucleophilic aromatic substitution (SNAr), the halogen acts as the leaving group. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the rate-determining step in many SNAr reactions is the initial attack by the nucleophile, which is facilitated by the increased electrophilicity of the carbon atom. The powerful electron-withdrawing nature of fluorine makes the attached carbon a prime target for nucleophilic attack.
Indeed, the synthesis of 2,4-difluoronitrobenzene (B147775) can be achieved by reacting 2,4-dichloronitrobenzene (B57281) with potassium fluoride (B91410), demonstrating that the chloro groups can be displaced by fluoro groups under specific conditions. google.com DFT calculations on the reactions of halonitrobenzenes with nucleophiles have shown that nucleophilic addition can occur at positions occupied by either hydrogen or halogens, with the nitro group activating the ortho and para positions. mdpi.com The relative reactivity is a balance between the activation of the ring and the leaving group's ability.
| Property | This compound | 2,4-Dichloro-1-(4-nitrophenoxy)benzene | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₇F₂NO₃ | C₁₂H₇Cl₂NO₃ | nih.gov |
| Molecular Weight | 251.19 g/mol | 284.10 g/mol | nih.gov |
| Halogen Electronegativity | 3.98 (Fluorine) | 3.16 (Chlorine) | |
| Activating Effect for SNAr | Very Strong | Strong | mdpi.com |
Theoretical Modeling of Molecular Interactions
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level.
Predicting how strongly a molecule (a ligand) will bind to a biological target (like a protein or enzyme) is a central goal of computational drug design. Molecular docking is a primary method used for this purpose. nih.gov It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms generate numerous possible binding poses and then use scoring functions to estimate the binding affinity for each pose. nih.gov
More rigorous methods, such as molecular dynamics (MD) simulations and free energy calculations, can provide more accurate predictions. Computational studies on diaryl ethers, for instance, have utilized density functional theory (DFT) methods to investigate reaction mechanisms and energetics. nih.gov These theoretical models help explain trends in reactivity, such as how electron-withdrawing or -donating substituents influence the energy barriers of a reaction. nih.gov Modern approaches may also leverage deep learning and graph neural networks to learn from molecular structures and predict their properties and interactions. mdpi.com
Quantitative Structure-Property Relationship (QSPR) models are mathematical frameworks that aim to predict the physicochemical properties of chemicals based solely on their molecular structure. nih.gov This is distinct from QSAR (Quantitative Structure-Activity Relationship), which predicts biological activity. youtube.com The fundamental principle of QSPR is that the structure of a molecule contains the information necessary to determine its properties. researchgate.net
The process of building a QSPR model involves several steps:
Data Compilation : Gathering a dataset of compounds with known experimental values for a specific property (e.g., boiling point, solubility, molar volume). nih.gov
Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors represent different aspects of the molecule's topology, geometry, or electronic properties. wiley.com
Model Development : Statistical methods, most commonly a form of regression analysis, are used to build a mathematical equation that correlates the descriptors (predictor variables) with the property of interest (response variable). youtube.comyoutube.com
Validation : The model's predictive power is rigorously tested using internal validation (like cross-validation) and external validation on a set of new compounds not used in model creation. youtube.com
QSPR provides a way to estimate the properties of novel or unsynthesized compounds, making it a valuable tool in chemical engineering and materials science. nih.govmdpi.com
Advanced Applications in Organic Synthesis and Materials Science
Utility as a Synthetic Building Block for Complex Architectures
The strategic placement of reactive functional groups makes 2,4-Difluoro-1-(4-nitrophenoxy)benzene an ideal precursor for constructing intricate organic molecules. The fluorine atoms, activated by the electron-withdrawing nature of the adjacent benzene (B151609) ring and the distal nitro group, are susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into other functionalities.
The primary pathways for derivatizing this compound involve two key transformations: reduction of the nitro group and nucleophilic substitution of the fluorine atoms.
Nitro Group Reduction: The nitro moiety is readily reduced to a primary amine, yielding 4-(2,4-difluorophenoxy)aniline. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction methods, for instance, using tin(II) chloride in the presence of hydrochloric acid. google.comgoogle.comchemicalbook.com This resulting aniline (B41778) is a critical intermediate, as the amino group can participate in a vast range of subsequent reactions to build more complex structures.
Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms on the molecule are activated towards displacement by nucleophiles. This reactivity is a cornerstone of its utility as a synthetic building block. nih.gov The substitution can be performed sequentially, allowing for the controlled introduction of one or two different nucleophiles. Common nucleophiles used in these reactions include amines, alcohols (phenols), and thiols. nih.govvanderbilt.edu The reaction's regioselectivity—determining which fluorine is replaced first—can often be controlled by reaction conditions and the nature of the nucleophile. This stepwise functionalization is crucial for creating precisely substituted derivatives.
| Transformation Type | Reagents/Conditions | Resulting Functional Group | Key Intermediate |
| Nitro Group Reduction | Catalytic Hydrogenation (H₂, Pd/C) or SnCl₂/HCl | Primary Amine (-NH₂) | 4-(2,4-difluorophenoxy)aniline |
| Nucleophilic Substitution | Amines, Alcohols, Thiols (with base) | Substituted Ether, Amine, or Thioether | Mono- or di-substituted diaryl ethers |
The derivatives of this compound are valuable precursors for a variety of complex organic scaffolds, particularly nitrogen-containing heterocycles and macrocycles.
The primary amine derivative, 4-(2,4-difluorophenoxy)aniline, is a versatile starting material for building heterocyclic rings. As an aromatic amine, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form a range of heterocyclic systems. For example, reaction with α-diketones can yield quinoxalines, while condensation with β-ketoesters can lead to the formation of quinoline (B57606) derivatives. nih.gov The synthesis of various heterocyclic structures, such as benzodiazepinones, from precursors containing a phenoxy moiety highlights the utility of these types of building blocks. nih.gov
Furthermore, the susceptibility of the parent compound to SNAr reactions allows for the construction of larger cyclic structures. The reaction with bifunctional nucleophiles, such as diols, dithiols, or diamines, can lead to the formation of macrocyclic ethers, thioethers, and aza-ethers. This strategy is particularly useful for creating host molecules for applications in supramolecular chemistry. The formation of cyclic structures like benzodioxins from related activated difluoroaromatic compounds demonstrates the feasibility of this approach. nih.gov
| Target Scaffold | Synthetic Strategy | Precursor | Example Reaction |
| Nitrogen Heterocycles | Cyclocondensation | 4-(2,4-difluorophenoxy)aniline | Reaction with β-dicarbonyl compounds |
| Macrocycles | Sequential SNAr | This compound | Reaction with diols or diamines |
| Poly-substituted Aromatics | Sequential SNAr | This compound | Stepwise reaction with different nucleophiles |
Potential Contributions to Advanced Functional Materials Research
The structure of this compound is intrinsically linked to the building blocks of high-performance aromatic polymers, such as poly(aryl ether)s. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength.
The diaryl ether core of the molecule is a fundamental repeating unit in many advanced polymers. The two activated fluorine atoms provide reactive sites for polycondensation reactions. Specifically, this compound can act as an activated dihalide monomer. When reacted with a bisphenol under basic conditions, it can undergo repeated nucleophilic aromatic substitution to form a poly(aryl ether) chain.
The incorporation of fluorine atoms into polymer backbones is a known strategy to enhance properties such as solubility, thermal stability, and optical clarity. researchgate.net Furthermore, the nitro group offers a site for post-polymerization modification. For example, the nitro groups along a polymer chain could be reduced to amino groups, which could then be used to cross-link the polymer, attach other functional moieties, or alter the polymer's solubility and electronic properties. An alternative approach involves using the nitro group itself as a leaving group in a polymerization reaction, a method that has been applied in the synthesis of certain poly(arylene ether amide)s. sigmaaldrich.com The versatility offered by its multiple reactive sites makes this compound a promising candidate for the design and synthesis of novel functional polymers with tailored properties for applications in electronics, aerospace, and membrane separations. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,4-Difluoro-1-(4-nitrophenoxy)benzene in laboratory settings?
A common method involves nucleophilic aromatic substitution, where 2,4-difluorophenol reacts with 4-nitrofluorobenzene under basic conditions. For example, refluxing with a catalyst (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours can yield the product. Purification typically involves column chromatography or recrystallization from ethanol . Alternative routes may adapt protocols for similar diphenyl ethers, such as pH-controlled condensation reactions (pH 4–6) to minimize side products .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR can confirm substituent positions and electronic environments. For example, fluorine substituents induce distinct splitting patterns in NMR, while nitro groups deshield adjacent carbons in NMR .
- X-ray Crystallography : Resolves molecular geometry and crystal packing. Data collection at 150 K with a Bruker APEXII CCD diffractometer (MoKα radiation) and refinement using SHELXL2012 are standard .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions, critical for validating purity .
Q. What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
- Disposal : Follow hazardous waste guidelines for nitroaromatics, as improper disposal risks environmental contamination. Refer to SDS sheets for halogenated benzene derivatives, which highlight teratogenic and carcinogenic risks in structurally related compounds (e.g., nitrofen) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 0.05) and H-atom constraint models ensure accuracy. For example, a monoclinic P21/c space group with unit cell dimensions was reported for a nitro-substituted analog, aiding in validating bond lengths and angles .
Q. What contradictions exist in reported thermodynamic properties of halogenated nitroaromatics, and how can they be addressed?
Discrepancies in melting points or enthalpies often arise from impurities or polymorphic forms. For instance, 2,4-dichloro-1-(4-nitrophenoxy)benzene (nitrofen) shows variability in thermal stability due to residual solvents. Mitigation strategies include:
Q. How do electronic effects of fluorine and nitro groups influence reactivity in nucleophilic aromatic substitution (NAS)?
The nitro group is a strong electron-withdrawing meta-director, while fluorine acts as a weaker ortho/para-director. In this compound, the nitro group deactivates the ring, favoring NAS at the fluorine-substituted positions. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., varying nucleophiles like methoxide) validate reactivity trends .
Q. What methodologies assess the environmental persistence of this compound?
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C.
- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.
- Soil Mobility Assays : Measure adsorption coefficients () using HPLC or LC-MS. Structurally similar compounds like nitrofen exhibit high soil mobility, necessitating these evaluations for ecological risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
